molecular formula C20H23BrN2O B2660529 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide CAS No. 352018-46-3

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide

Numéro de catalogue B2660529
Numéro CAS: 352018-46-3
Poids moléculaire: 387.321
Clé InChI: UPAFPZALECCYIY-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide, also known as BMIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medical imaging and drug development. BMIPP is a molecular imaging agent that enables the visualization of myocardial fatty acid metabolism, which is an essential function in the diagnosis and treatment of cardiovascular diseases.

Mécanisme D'action

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is taken up by the myocardial cells and undergoes beta-oxidation, a process that converts fatty acids into energy. The beta-oxidation of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide results in the release of a radioactive signal that can be detected by positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. The intensity of the signal is proportional to the amount of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide taken up by the myocardial cells, allowing for the visualization of myocardial fatty acid metabolism.

Effets Biochimiques Et Physiologiques

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is a relatively safe imaging agent that has minimal biochemical and physiological effects. It is rapidly cleared from the body through the liver and kidneys and does not accumulate in the body over time. 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has been shown to have no significant effect on heart rate, blood pressure, or other physiological parameters.

Avantages Et Limitations Des Expériences En Laboratoire

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has several advantages for lab experiments. It is a highly sensitive imaging agent that enables the visualization of myocardial fatty acid metabolism with high spatial resolution. 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide can be used in both clinical and preclinical studies, and it has been shown to be a reliable indicator of myocardial viability. However, there are also limitations to the use of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide in lab experiments. The synthesis of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is relatively complex and requires specialized equipment and expertise. In addition, the radioactive signal produced by 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has a short half-life, which limits the time window for imaging studies.

Orientations Futures

There are several future directions for the use of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide in scientific research. One potential application is the development of new drugs for the treatment of cardiovascular diseases. 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide can be used to screen potential drug candidates for their efficacy in improving myocardial fatty acid metabolism. Another potential direction is the use of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide in the diagnosis and treatment of other diseases that involve fatty acid metabolism, such as diabetes and obesity. Finally, there is potential for the development of new imaging agents that are based on the structure of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide but have improved properties, such as longer half-lives or higher sensitivity.

Méthodes De Synthèse

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is synthesized by reacting 2-butyl-3-methylbenzimidazole with 2-oxo-2-phenylethyl bromide in the presence of a base such as sodium carbonate. The reaction occurs in a solvent such as acetonitrile, and the product is obtained by purification through column chromatography. The yield of 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide synthesis is typically around 40-50%.

Applications De Recherche Scientifique

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide is primarily used as a molecular imaging agent in medical research. It enables the visualization of myocardial fatty acid metabolism, which is an essential function in the diagnosis and treatment of cardiovascular diseases. 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has been used in clinical studies to evaluate myocardial viability in patients with myocardial infarction and to assess the efficacy of drug therapies for heart disease. In addition, 2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide has been used in preclinical research to study the mechanisms of heart disease and to develop new drugs for the treatment of cardiovascular diseases.

Propriétés

IUPAC Name

2-(2-butyl-3-methylbenzimidazol-3-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2O.BrH/c1-3-4-14-20-21(2)17-12-8-9-13-18(17)22(20)15-19(23)16-10-6-5-7-11-16;/h5-13H,3-4,14-15H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAFPZALECCYIY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=CC=C3)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-butyl-3-methyl-1-(2-oxo-2-phenylethyl)-1H-benzo[d]imidazol-3-ium bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.